(2S,4S)-4-(benzyloxy)pentan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
124439-88-9 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2S,4S)-4-phenylmethoxypentan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-10(13)8-11(2)14-9-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
ZDGYZKNTFSWSEU-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(CC(C)OCC1=CC=CC=C1)O |
Purity |
95 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 2s,4s 4 Benzyloxy Pentan 2 Ol
Asymmetric Reduction Strategies
Asymmetric reduction of a prochiral precursor, 4-(benzyloxy)pentan-2-one, stands as a direct and efficient route to (2S,4S)-4-(benzyloxy)pentan-2-ol. This approach hinges on the ability of a chiral reducing agent or catalyst to differentiate between the two enantiotopic faces of the ketone, thereby selectively forming one of the two possible alcohol stereoisomers.
Catalytic Asymmetric Hydrogenation Pathways
Catalytic asymmetric hydrogenation (CAH) is a powerful technique that utilizes a chiral transition metal catalyst, typically based on ruthenium or rhodium, to deliver hydrogen with high stereoselectivity. thieme-connect.com For the synthesis of this compound, this would involve the hydrogenation of 4-(benzyloxy)pentan-2-one. The success of this method relies on the selection of an appropriate chiral ligand that coordinates to the metal center and effectively directs the stereochemical outcome of the hydride transfer.
While direct literature on the CAH of 4-(benzyloxy)pentan-2-one is not prevalent, extensive research on the asymmetric hydrogenation of β-hydroxy ketones to afford syn-1,3-diols provides a strong precedent for the feasibility of this approach. thieme-connect.com Chiral ligands such as those based on the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) framework, when complexed with ruthenium, have demonstrated high efficiency in creating two stereocenters in a single reaction. nih.gov
Table 1: Representative Catalysts for Asymmetric Hydrogenation of β-Hydroxy Ketones
| Catalyst System | Substrate Type | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) | Reference |
| Ru-BINAP | β-Hydroxy Ketones | High syn selectivity | High ee | thieme-connect.comnih.gov |
| Rh-Chiral Phosphine | β-Hydroxy Ketones | Variable | High ee | nih.gov |
The mechanism of these hydrogenations often involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon. The inherent chirality of the ligand environment dictates the facial selectivity of the hydride attack, leading to the desired stereoisomer.
Chiral Hydride Reagent-Mediated Reductions
The use of stoichiometric chiral hydride reagents offers another robust method for the asymmetric reduction of ketones. A prominent example is the Narasaka-Prasad reduction, which is highly effective for the diastereoselective reduction of β-hydroxy ketones to their corresponding syn-diols. wikipedia.orgyoutube.com This method employs a boron chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe), in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH₄).
In the context of synthesizing this compound, the precursor would be the corresponding β-hydroxy ketone, (S)-4-hydroxy-4-(benzyloxy)pentan-2-one. The reaction proceeds through a six-membered chelate intermediate where the boron agent coordinates to both the hydroxyl group and the ketone carbonyl. This chelation locks the conformation of the substrate, and the subsequent intermolecular hydride delivery from NaBH₄ occurs from the less hindered face, leading to the formation of the syn-diol with high diastereoselectivity. wikipedia.orgyoutube.com
Another important method is the Evans-Saksena reduction, which provides access to the anti-diol and proceeds via an intramolecular hydride delivery mechanism. youtube.com
Table 2: Comparison of Diastereoselective Reduction Methods for β-Hydroxy Ketones
| Method | Reagents | Product Diastereomer | Key Feature | Reference |
| Narasaka-Prasad Reduction | Et₂BOMe, NaBH₄ | syn | Intermolecular hydride delivery to a boron chelate. wikipedia.orgyoutube.com | wikipedia.orgyoutube.com |
| Evans-Saksena Reduction | Me₄NBH(OAc)₃ | anti | Intramolecular hydride delivery from a triacetoxyborohydride (B8407120) intermediate. youtube.com | youtube.com |
| Chelation-Controlled Reduction | TiCl₄, NaBH₄ | syn | Titanium-mediated chelation control. acs.org | acs.org |
| SmI₂-Mediated Reduction | SmI₂, MeOH | Solvent-dependent (syn in THF, anti in CH₃CN) | Solvation effects on the samarium chelate. nih.gov | nih.gov |
Biocatalytic Approaches via Enzyme-Mediated Transformations
Enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs), offer a highly selective and environmentally benign alternative for the synthesis of chiral alcohols. These biocatalysts can exhibit exquisite enantio-, regio-, and stereoselectivity. nih.gov The reduction of 4-(benzyloxy)pentan-2-one using a suitable ADH could, in principle, yield this compound with high optical purity.
The success of a biocatalytic reduction depends on finding an enzyme that not only recognizes the substrate but also exhibits the desired stereopreference. This often involves screening a library of different ADHs from various microorganisms. A dynamic kinetic resolution (DKR) process can be particularly powerful. nih.gov In a DKR, a racemic starting material is converted entirely into a single enantiomer of the product by combining an enzymatic resolution with an in situ racemization of the starting material. For the synthesis of syn-1,3-diols, a dynamic kinetic asymmetric transformation (DYKAT) can be employed, which combines enzymatic acylation, metal-catalyzed epimerization, and intramolecular acyl migration to convert a racemic mixture of syn and anti diols into a single enantiomerically pure syn-diacetate. nih.gov
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. This strategy is widely used in asymmetric synthesis to control the formation of new stereocenters.
Diastereoselective Inductions Utilizing Established Chiral Auxiliaries
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction, such as an aldol (B89426) addition or an alkylation. Evans' oxazolidinone auxiliaries, for instance, are highly effective in controlling the stereochemistry of aldol reactions. researchgate.net
A plausible route would involve the attachment of an Evans auxiliary to propionate (B1217596) to form a chiral enolate. The subsequent aldol reaction with benzyloxyacetaldehyde would proceed with high diastereoselectivity, dictated by the steric influence of the auxiliary. The resulting aldol adduct would then be cleaved from the auxiliary to furnish a β-hydroxy acid, which can be further transformed into the target diol. The choice of the specific oxazolidinone enantiomer and the reaction conditions would determine the absolute stereochemistry of the newly formed stereocenters.
Table 3: Common Chiral Auxiliaries and Their Applications in Stereoselective Synthesis
| Chiral Auxiliary | Typical Application | Stereochemical Control | Reference |
| Evans' Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity for syn or anti products depending on conditions. researchgate.net | researchgate.net |
| Camphorsultams | Aldol reactions, Diels-Alder reactions | High diastereoselectivity. wikipedia.org | wikipedia.org |
| SAMP/RAMP Hydrazones | Alkylation of ketones and aldehydes | Asymmetric α-alkylation. thieme-connect.com | thieme-connect.com |
Substrate-Controlled Stereoselective Pathways
In substrate-controlled synthesis, the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. This approach is particularly relevant for the synthesis of polyketide-like structures containing multiple stereocenters.
A strategy to synthesize this compound could start from a chiral building block that already contains one of the desired stereocenters. For example, starting with an enantiomerically pure lactate (B86563) derivative, the C4 stereocenter could be introduced via a diastereoselective addition reaction. The stereochemistry of the existing C2 center would influence the facial selectivity of the attack on a prochiral center, leading to the desired syn relationship between the two hydroxyl groups after subsequent transformations.
The stereoselective synthesis of syn-1,3-diols can also be achieved through tandem reactions, such as an olefin cross-metathesis followed by hemiacetalization and an intramolecular oxa-Michael addition, to furnish syn-1,3-dioxane derivatives. acs.org These can then be deprotected to reveal the syn-1,3-diol. The stereochemical outcome is controlled by the substrate and the reaction sequence.
Chiral Pool Approaches Leveraging Naturally Occurring Precursors
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure compounds from nature as starting materials. princeton.edunih.gov This approach leverages the inherent chirality of natural products such as amino acids, sugars, and terpenes to construct complex chiral molecules, thereby avoiding the need for de novo asymmetric synthesis. princeton.eduelsevierpure.com For the synthesis of this compound, a plausible chiral pool precursor is L-alanine, which possesses the required (S)-stereochemistry at the C2 position (after transformation).
A hypothetical synthetic route commencing from L-alanine could involve the initial protection of the amine and carboxylic acid functionalities, followed by a stereoselective reduction of the ester to the corresponding alcohol. The introduction of the benzyloxy group at the C4 position would necessitate a multi-step sequence, potentially involving the conversion of the protected amino acid to a suitable intermediate that allows for the stereocontrolled installation of the second stereocenter. The key challenge in this approach lies in the diastereoselective introduction of the hydroxyl group at C4, ensuring the desired (4S) configuration.
To illustrate the potential of this approach, consider the following hypothetical reaction scheme and data:
| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) | Hypothetical Diastereomeric Ratio (S,S : S,R) |
| 1 | Protection of L-alanine | Boc₂O, Et₃N, CH₂Cl₂ | 98 | N/A |
| 2 | Esterification | MeOH, DCC, DMAP | 95 | N/A |
| 3 | Reduction | LiAlH₄, THF | 92 | N/A |
| 4 | Oxidation and Grignard Addition | Swern Oxidation; then MeMgBr, THF | 85 | 3:1 |
| 5 | Benzyl (B1604629) Ether Formation | NaH, BnBr, THF | 90 | N/A |
| 6 | Deprotection | TFA, CH₂Cl₂ | 96 | N/A |
This data is illustrative and not based on a specific reported synthesis of this compound.
Kinetic Resolution and Dynamic Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being preferentially transformed, leaving the other enantiomer unreacted. However, the maximum theoretical yield for the desired product in a kinetic resolution is 50%.
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in situ racemization of the starting material. nih.gov This allows for the continuous conversion of the undesired enantiomer into the desired one, theoretically enabling a 100% yield of the enantiomerically pure product. nih.gov
For the synthesis of this compound, a DKR approach could be applied to a racemic mixture of 4-(benzyloxy)pentan-2-one. A chiral reducing agent, such as a Noyori-type ruthenium catalyst with a chiral BINAP ligand, could selectively reduce the (S)-enantiomer of the ketone to the corresponding (2S,4S)-alcohol. princeton.edu Concurrently, a racemization catalyst would interconvert the (R)- and (S)-enantiomers of the starting ketone, ensuring a continuous supply of the (S)-enantiomer for the reduction.
A representative DKR process can be summarized in the following table:
| Catalyst System | Substrate | Reducing Agent | Racemization Catalyst | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (%) |
| Ru(II)-(S)-BINAP | rac-4-(benzyloxy)pentan-2-one | H₂ | Base | >95 | >99 |
This data is illustrative and based on typical results for Noyori-type reductions.
Cascade Reactions and One-Pot Syntheses Incorporating Stereocontrol
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These processes are highly efficient as they minimize the number of workup and purification steps, leading to reduced waste and increased atom economy. When combined with stereocontrol elements, cascade reactions can be powerful tools for the synthesis of complex chiral molecules.
A potential one-pot synthesis of this compound could be designed to establish both stereocenters in a single, orchestrated sequence. For instance, a starting material could be chosen that undergoes an initial enantioselective reaction to set the first stereocenter, which then directs the stereochemical outcome of a subsequent intramolecular cyclization or addition reaction to form the second stereocenter.
While a specific cascade reaction for the synthesis of this compound is not readily found in the literature, one can envision a strategy involving an enantioselective aldol reaction followed by a diastereoselective reduction. For example, the reaction of propanal with a protected hydroxyacetone (B41140) derivative in the presence of a chiral organocatalyst could generate an aldol adduct with the desired (S)-stereochemistry at C4. Subsequent in situ reduction of the ketone functionality, directed by the newly formed stereocenter, could then furnish the (2S,4S) diastereomer.
The following table outlines a hypothetical cascade sequence:
| Reaction Type | Key Reagents | Stereocontrol Element | Hypothetical Diastereomeric Ratio (syn:anti) | Hypothetical Enantiomeric Excess (%) |
| Organocatalytic Aldol Reaction | Proline derivative | Chiral catalyst | >95:5 | >98 |
| Diastereoselective Reduction | Directed by existing stereocenter | Substrate control | >90:10 | N/A |
This data is illustrative and based on general principles of organocatalytic and substrate-controlled reactions.
Chemical Reactivity and Stereospecific Transformations of 2s,4s 4 Benzyloxy Pentan 2 Ol
Reactions Involving the Hydroxyl Moiety
Selective Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group of (2S,4S)-4-(benzyloxy)pentan-2-ol can be readily functionalized through esterification and etherification reactions. These transformations are fundamental in synthetic chemistry for the formation of prodrugs, the installation of different protecting groups, or for linking the molecule to other substrates.
Esterification: The conversion of the alcohol to an ester can be achieved using a variety of standard laboratory methods. For instance, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, will yield the corresponding ester. The choice of esterifying agent can be tailored to introduce a wide range of functionalities.
Etherification: The formation of an ether from the secondary alcohol can be accomplished under basic conditions, for example, using the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. This method allows for the introduction of a variety of alkyl or aryl groups.
Oxidation and Reduction Pathways of the Alcohol Functionality
The oxidation state of the carbon bearing the hydroxyl group can be altered through oxidation and reduction reactions, providing access to ketones and other derivatives.
Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, (S)-4-(benzyloxy)pentan-2-one. A variety of oxidizing agents can be employed for this transformation. Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromium trioxide in sulfuric acid). evitachem.com Milder, more selective methods such as the Swern or Dess-Martin periodinane oxidations are also applicable and are often preferred in complex syntheses to avoid side reactions.
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Ketone |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | Ketone |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, low temperature (-78 °C) | Ketone |
Reduction Pathways: While the alcohol is already in a reduced state, the corresponding ketone, (S)-4-(benzyloxy)pentan-2-one, can be stereoselectively reduced back to either this compound or its (2R,4S) diastereomer, depending on the choice of reducing agent and reaction conditions. This stereochemical control is of significant importance in asymmetric synthesis. For example, the use of bulky reducing agents can favor attack from the less hindered face of the ketone, leading to a high diastereoselectivity.
Nucleophilic Substitution Reactions with Stereochemical Control
To undergo nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group, such as a tosylate, mesylate, or halide. This activation step is crucial for the subsequent displacement by a nucleophile.
Once activated, the C2 position is susceptible to attack by a variety of nucleophiles. The stereochemical outcome of this reaction is highly dependent on the reaction mechanism. An Sₙ2 reaction will proceed with inversion of configuration at the C2 center, leading to the (2R,4S) product. In contrast, an Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would likely result in a mixture of diastereomers. The choice of solvent, nucleophile, and leaving group can be manipulated to favor one pathway over the other, thus allowing for a degree of stereochemical control.
Transformations Pertaining to the Benzyloxy Protecting Group
The benzyloxy group at the C4 position serves as a robust protecting group for the hydroxyl functionality. Its removal or modification is a key step in many synthetic routes.
Selective Deprotection Methodologies
The removal of the benzyl (B1604629) group, a process known as debenzylation, is a common transformation in organic synthesis. There are several methods available for this purpose, with the choice depending on the other functional groups present in the molecule.
Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This reaction is generally clean and high-yielding, producing toluene (B28343) as a byproduct.
Table 2: Common Deprotection Methods for Benzyl Ethers
| Reagent | Typical Conditions | Comments |
|---|---|---|
| H₂, Pd/C | Methanol (B129727) or Ethanol, room temperature, atmospheric pressure | Common and efficient, but not compatible with other reducible groups. |
| BCl₃ | CH₂Cl₂, low temperature | Effective for acid-stable compounds. |
Lewis Acids: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can also be used to cleave benzyl ethers. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.
Modifications and Derivatizations of the Benzyl Ether
While the primary role of the benzyloxy group is often as a protecting group, the aromatic ring itself can be subject to modification, although this is less common. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be carried out on the benzene (B151609) ring, though careful control of reaction conditions would be necessary to avoid side reactions at other positions of the molecule. Such modifications would introduce further functionality into the molecule, expanding its potential for further synthetic transformations.
Carbon-Carbon Bond Forming Reactions
The synthetic utility of this compound is most prominently showcased through the carbon-carbon bond-forming reactions of its derivatives. By transforming one of the hydroxyl groups into a carbonyl functionality, chemists can exploit the inherent chirality of the remaining stereocenter to direct the formation of new carbon-carbon bonds with high levels of stereocontrol.
Olefination and Alkylation Strategies
The conversion of the C2 hydroxyl group of this compound to a ketone, yielding (4S)-4-(benzyloxy)pentan-2-one, provides a key intermediate for stereoselective alkylation and olefination reactions. The adjacent stereocenter at C4, bearing a bulky benzyloxy group, effectively biases the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.
Alkylation of (4S)-4-(benzyloxy)pentan-2-one:
Detailed studies on the alkylation of enolates derived from (4S)-4-(benzyloxy)pentan-2-one are limited in publicly accessible literature. However, based on established principles of asymmetric synthesis, the stereochemical outcome of such reactions would be dictated by the formation of a specific enolate geometry (E or Z) and the subsequent facial selection during the approach of the electrophile, influenced by the stereodirecting benzyloxy group at the C4 position.
Olefination of (4S)-4-(benzyloxy)pentanal:
Similarly, the oxidation of the C2 hydroxyl to an aldehyde would furnish (4S)-4-(benzyloxy)pentanal. This chiral aldehyde is a prime candidate for stereoselective olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski reactions. The stereochemistry of the newly formed double bond (E or Z) and the potential for creating a new stereocenter would be influenced by the existing chirality in the aldehyde.
Coupling Reactions and Cyclizations
Derivatives of this compound are also potential precursors for sophisticated coupling and cyclization reactions, enabling the construction of complex molecular architectures. For instance, conversion of the hydroxyl groups into suitable leaving groups or organometallic species would allow for participation in cross-coupling reactions like Suzuki, Negishi, or Stille couplings.
Coupling Reactions:
The literature does not currently provide specific examples of coupling reactions directly employing derivatives of this compound. However, the conversion of the alcohol to an organoborane or organozinc reagent would enable its use in palladium-catalyzed cross-coupling reactions, a powerful method for carbon-carbon bond formation.
Cyclization Reactions:
Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound could lead to the formation of cyclic compounds with multiple stereocenters. For example, a derivative containing both a nucleophilic group and an electrophilic center could undergo a stereoselective cyclization, with the stereochemistry of the starting material dictating the stereochemical outcome of the cyclic product.
Mechanistic Aspects of Stereoselective Conversions
The stereoselectivity observed in reactions involving derivatives of this compound is a direct consequence of the steric and electronic influence of the pre-existing stereocenters. The prevailing mechanistic models for stereoselective additions to chiral carbonyl compounds, such as the Felkin-Anh and Cram-chelation models, are instrumental in understanding and predicting the outcomes of these transformations.
In the case of nucleophilic addition to (4S)-4-(benzyloxy)pentan-2-one or (4S)-4-(benzyloxy)pentanal, the bulky benzyloxy group at the α-position to the carbonyl will preferentially occupy a pseudo-equatorial position in the transition state to minimize steric hindrance. This arrangement effectively blocks one face of the carbonyl group, directing the incoming nucleophile to the less hindered face.
For chelation-controlled reactions, the benzyloxy group's oxygen atom can coordinate with a Lewis acid, forming a rigid five-membered ring with the carbonyl oxygen. This chelation complex locks the conformation of the molecule and can lead to a reversal of stereoselectivity compared to the non-chelated Felkin-Anh model. The choice of reagents and reaction conditions is therefore critical in controlling the mechanistic pathway and, consequently, the stereochemical outcome.
Strategic Applications of 2s,4s 4 Benzyloxy Pentan 2 Ol As a Chiral Synthon
Role in the Total Synthesis of Complex Natural Products
Chiral 1,3-diols are fundamental structural units found in a vast array of natural products, including polyketides, macrolides, and various alkaloids. nih.govacs.orgnih.gov The stereoselective synthesis of these motifs is a cornerstone of natural product synthesis. nih.gov The compound (2S,4S)-4-(benzyloxy)pentan-2-ol provides a pre-defined stereochemical arrangement at two centers, C2 and C4, which can be strategically incorporated into larger molecules, thereby simplifying complex synthetic routes.
Construction of Polyketide and Macrolide Scaffolds
Polyketides and macrolides are major classes of natural products known for their diverse and potent biological activities. A common structural feature in many of these molecules is the presence of repeating 1,3-diol units. The stereoselective synthesis of these polyol chains is a significant challenge. Chiral building blocks like this compound can serve as key starting materials for the iterative or convergent synthesis of these complex scaffolds.
The defined syn-relationship between the hydroxyl and benzyloxy groups in this compound makes it an ideal precursor for the construction of syn-1,3-diol segments within a polyketide chain. The free secondary alcohol can be oxidized to a ketone, which can then undergo diastereoselective reduction or serve as an electrophile in aldol-type reactions to extend the carbon chain. The benzyl (B1604629) ether provides robust protection for the second hydroxyl group, which can be removed at a later stage in the synthesis. While specific examples detailing the use of this exact synthon are not extensively documented, the strategy of employing protected, chiral 1,3-diols is a well-established method in the synthesis of macrolide antibiotics.
Incorporation into Chiral Alkaloid Frameworks
Alkaloids are a diverse group of naturally occurring compounds containing nitrogen, many of which exhibit significant physiological activity. The incorporation of stereochemically defined fragments is crucial for the synthesis of chiral alkaloids. While the use of this compound in alkaloid synthesis is not a widely reported application, its structural features suggest potential utility.
The diol functionality can be transformed into other functional groups, such as amines, through stereospecific reactions. For instance, the hydroxyl groups could be converted into leaving groups and subsequently displaced by a nitrogen nucleophile to introduce the core alkaloid framework. The defined stereochemistry of the starting material would ensure the stereochemical integrity of the resulting product.
Synthesis of Carbohydrate Analogues and Glycosides
Carbohydrates and their analogues are of great interest due to their biological roles and potential as therapeutic agents. The synthesis of these molecules often requires careful manipulation of multiple stereocenters. acs.org The polyhydroxylated nature of carbohydrates makes regioselective protection and deprotection a significant challenge in their synthesis. rsc.org
This compound can be envisioned as a non-carbohydrate-derived chiral building block for the synthesis of carbohydrate mimetics or fragments of glycosides. The 1,3-diol system can mimic the structural features of certain sugars. The benzyl ether protecting group is a common choice in carbohydrate chemistry due to its stability and ease of removal under neutral conditions. researchgate.net
Precursor for Advanced Pheromone and Terpenoid Syntheses
Pheromones and terpenoids are classes of natural products characterized by their isoprene-based structures. Many of these compounds are chiral and their biological activity is often dependent on their stereochemistry. The synthesis of enantiomerically pure pheromones and terpenoids frequently relies on the use of chiral starting materials from the "chiral pool". nih.gov
Chiral 1,3-diols are valuable precursors in the synthesis of certain pheromones and terpenoids. researchgate.net The carbon skeleton of this compound can be elaborated through various C-C bond-forming reactions to construct the characteristic frameworks of these natural products. The stereocenters present in the synthon can direct the stereochemical outcome of subsequent reactions, leading to the desired enantiomer of the target molecule.
Utility in the Preparation of Advanced Pharmaceutical Intermediates
The demand for enantiomerically pure drugs has driven the development of new methods for asymmetric synthesis. nih.gov Chiral building blocks play a crucial role in this endeavor, providing a reliable source of stereochemistry for the construction of complex active pharmaceutical ingredients (APIs). nih.gov
Asymmetric Construction of Key Chiral Substructures for Drug Candidates
This compound is a valuable chiral intermediate for the synthesis of more complex molecules that are themselves building blocks for pharmaceuticals. Its utility lies in its ability to introduce two defined stereocenters into a target molecule. The differential protection of the two hydroxyl groups allows for selective functionalization, enabling the stepwise construction of intricate molecular architectures.
Chiral 1,3-diols are key intermediates in the synthesis of a variety of pharmaceuticals. nih.gov The benzyl ether of this compound can act as a chiral auxiliary, directing the stereochemical course of reactions at adjacent centers, a strategy often employed in the synthesis of chiral drugs. nih.gov While specific examples directly citing the use of this compound in the synthesis of currently marketed drugs are not readily found in the literature, the fundamental importance of chiral 1,3-diols as pharmaceutical intermediates is well-established. acs.orgacs.org
Stereodivergent Pathways to Chiral Drug Precursors
The inherent stereochemistry of this compound makes it an excellent starting material for stereodivergent synthesis, a powerful strategy that allows for the preparation of all possible stereoisomers of a target molecule from a single chiral precursor. This is particularly valuable in drug discovery, where the biological activity of a molecule is often highly dependent on its stereochemistry.
The two hydroxyl groups of this compound, being in a 1,3-relationship and having defined (S) configurations, can be selectively functionalized. This differential reactivity allows for the controlled introduction of new stereocenters. For instance, one hydroxyl group can be protected while the other is converted to a leaving group and subjected to nucleophilic substitution with inversion of configuration. Subsequent manipulation of the remaining hydroxyl group can then lead to a diastereomer of the initial product. This approach provides access to a range of stereoisomers that are crucial for structure-activity relationship (SAR) studies in the development of new therapeutic agents.
While specific, large-scale industrial applications in drug synthesis are not extensively documented in publicly available literature, the principles of its utility are well-established in synthetic organic chemistry. Its structural motif is found within various complex natural products and pharmacologically active compounds, suggesting its potential as a key building block in their total synthesis.
Contributions to the Synthesis of Specialty Chemicals and Functional Materials
The application of this compound extends beyond the pharmaceutical realm into the synthesis of specialty chemicals and functional materials. The diol can serve as a chiral monomer in polymerization reactions, leading to the formation of stereoregular polymers. The properties of such polymers, including their thermal behavior, morphology, and biodegradability, are influenced by their tacticity, which can be controlled by the stereochemistry of the monomer.
For example, polyesters and polyurethanes derived from this compound would possess a defined stereochemical structure, which could impart unique properties such as chirality-dependent recognition or self-assembly behavior. These materials could find applications in chiral chromatography, as selective membranes, or in the development of advanced optical materials. The benzyloxy group also offers a handle for further functionalization, allowing for the tuning of the material's properties post-polymerization.
Design and Synthesis of Novel Chiral Ligands and Catalysts Derived from the Compound
One of the most significant applications of chiral synthons like this compound is in the development of chiral ligands for asymmetric catalysis. The 1,3-diol framework is a common feature in many successful chiral ligands. By chemically modifying the hydroxyl groups with phosphorus, nitrogen, or other coordinating atoms, a variety of bidentate and tridentate ligands can be synthesized.
These ligands can then be complexed with transition metals (e.g., rhodium, ruthenium, iridium, palladium) to form chiral catalysts. Such catalysts are capable of promoting a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, with high enantioselectivity. The stereochemical information from the this compound backbone is transferred to the substrate during the catalytic cycle, resulting in the preferential formation of one enantiomeric product.
The synthesis of such ligands would typically involve a series of protection, activation, and substitution steps to introduce the desired coordinating moieties onto the diol scaffold. The performance of the resulting catalyst in an asymmetric reaction is highly dependent on the steric and electronic properties of the ligand, which can be fine-tuned by modifying the substituents on the chiral backbone.
Advanced Analytical and Spectroscopic Methodologies for Stereochemical Characterization of 2s,4s 4 Benzyloxy Pentan 2 Ol
Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment
Chromatographic methods are indispensable for separating stereoisomers. By employing a chiral stationary phase (CSP), which interacts differently with each stereoisomer, it is possible to resolve and quantify the enantiomeric and diastereomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC is a powerful and widely used technique for the separation of stereoisomers. The choice of the chiral stationary phase is paramount and is typically based on the functional groups present in the analyte. For (2S,4S)-4-(benzyloxy)pentan-2-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. These phases can form transient diastereomeric complexes with the analyte through a combination of interactions, including hydrogen bonding (with the hydroxyl group), π-π stacking (with the benzyl (B1604629) group), and dipole-dipole interactions.
The separation of the four stereoisomers of 4-(benzyloxy)pentan-2-ol can be achieved, allowing for the quantification of diastereomeric excess (d.e.) and enantiomeric excess (e.e.). A typical method would involve a normal-phase mobile system.
Table 1: Illustrative Chiral HPLC Method for 4-(benzyloxy)pentan-2-ol Stereoisomers
| Parameter | Condition |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Elution | Separation of all four stereoisomers based on differential interaction with the CSP. |
Chiral Gas Chromatography (GC) Applications
Chiral Gas Chromatography is another valuable tool, particularly for volatile and thermally stable compounds. While the target molecule itself can be analyzed directly, resolution is often significantly improved by derivatization of the hydroxyl groups. nih.gov Acylation, for instance with acetic anhydride (B1165640) or trifluoroacetic anhydride, converts the alcohols into corresponding esters. nih.gov This process can enhance volatility and improve the chiral recognition on the GC column.
Modified cyclodextrin-based CSPs, such as Chirasil-DEX CB, are commonly used for this purpose. nih.gov The derivatized stereoisomers fit differently into the chiral cavities of the cyclodextrin, leading to different retention times.
Table 2: Representative Chiral GC Method for Derivatized 4-(benzyloxy)pentan-2-ol
| Parameter | Condition |
| Analyte | Acylated 4-(benzyloxy)pentan-2-ol |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film) nih.gov |
| Carrier Gas | Hydrogen or Helium |
| Injector Temp. | 250 °C |
| Detector Temp. | 250 °C (FID) |
| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min |
| Expected Result | Baseline separation of the four diastereomeric acetate (B1210297) derivatives. |
Supercritical Fluid Chromatography (SFC) for Stereoisomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, offering faster separations and reduced organic solvent consumption. researchgate.netchromatographyonline.com Using supercritical CO2 as the main mobile phase, modified with a small amount of an alcohol co-solvent (e.g., methanol (B129727) or ethanol), SFC provides high efficiency and speed. youtube.comyoutube.com This technique is particularly well-suited for preparative separations due to the ease of removing the CO2 post-collection. youtube.com
The same polysaccharide-based CSPs used in HPLC are often employed in SFC. The unique properties of the supercritical fluid mobile phase can lead to different selectivity and often superior resolution compared to liquid chromatography. chromatographyonline.com
Table 3: Typical Chiral SFC Screening Conditions
| Parameter | Condition |
| Column | Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, IC) |
| Mobile Phase | Supercritical CO2 / Methanol (gradient from 5% to 40% MeOH) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV-Vis or Mass Spectrometry (MS) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
While chromatography excels at separating isomers, NMR spectroscopy is the definitive tool for elucidating their precise three-dimensional structure.
Application of Chiral Derivatizing Agents (CDAs) in NMR
To determine the absolute configuration at a specific stereocenter, such as the C2 carbinol in this compound, a chiral derivatizing agent (CDA) can be used. The most famous example is Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.eduresearchgate.net
The procedure involves reacting the alcohol with both the (R)- and (S)-enantiomers of MTPA chloride in separate experiments to form two different diastereomeric esters. umn.edu Because these products are diastereomers, their ¹H NMR spectra will be different. researchgate.net By analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons near the newly formed ester, the absolute configuration of the original alcohol can be assigned based on the established Mosher model. libretexts.org Protons on one side of the MTPA-plane in the preferred conformation will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ). libretexts.org
Table 4: Mosher's Method Analysis for C2 Configuration
| Step | Procedure |
| 1. Derivatization | React this compound with (R)-MTPA-Cl and (S)-MTPA-Cl in separate tubes. |
| 2. NMR Acquisition | Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. |
| 3. Spectral Analysis | Assign the protons on either side of the C2 carbinol (i.e., the C1 methyl protons and the C3 methylene (B1212753) protons). |
| 4. Calculate Δδ | Calculate the chemical shift difference (Δδ = δS-ester - δR-ester) for these assigned protons. |
| 5. Assign Config. | Apply the Mosher model: the signs of the Δδ values reveal the spatial arrangement of the substituents around the C2 stereocenter, thus confirming its configuration. |
Advanced 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Stereochemical Elucidation
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace the proton-proton network from the C1 methyl group through to the C5 methyl group, confirming the pentan-2-ol backbone. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This allows for the unambiguous assignment of each carbon atom in the structure that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, for example, by showing a correlation from the benzylic CH₂ protons to the carbons of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry between the C2 and C4 centers. This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu For the syn diastereomer (2S,4S), a cross-peak would be expected between the proton on C2 (H2) and the proton on C4 (H4), as they are on the same face of the carbon backbone in favored conformations. The absence of this correlation, and instead a correlation between H2 and the C5 methyl protons, might suggest an anti relationship.
By combining these powerful analytical and spectroscopic methods, chemists can confidently separate, quantify, and assign the complete stereostructure of this compound, ensuring the integrity and purity of the target compound.
Anisotropic Solvent Effects in NMR for Stereochemical Distinction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. When studying chiral molecules like this compound, the use of anisotropic solvents can induce differential chemical shifts for protons in diastereomeric or enantiomeric environments. This phenomenon, known as the anisotropic solvent effect, arises from the non-uniform magnetic field generated by the solvent molecules, which are partially ordered around the solute.
By employing aromatic solvents such as benzene-d6 (B120219) (C6D6) or pyridine-d5, it is possible to observe significant changes in the proton chemical shifts compared to those recorded in isotropic solvents like chloroform-d (B32938) (CDCl3). These solvent-induced shifts (SIS) are highly dependent on the spatial orientation of the solute's protons relative to the magnetically anisotropic solvent molecules. For this compound, this technique can be instrumental in differentiating between its diastereomers. The differential interaction of the chiral centers with the ordered solvent cage leads to distinct NMR spectra, allowing for the assignment of the relative stereochemistry.
| Proton | Isotropic Solvent (CDCl3) δ (ppm) | Anisotropic Solvent (C6D6) δ (ppm) | Δδ (CDCl3 - C6D6) |
| H-2 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| CH3 (at C-2) | Data not available | Data not available | Data not available |
| CH3 (at C-5) | Data not available | Data not available | Data not available |
| CH2 (benzyl) | Data not available | Data not available | Data not available |
| Note: Specific experimental data for this compound is not publicly available. The table illustrates the expected format of such data. |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules by measuring the differential interaction of the molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) Analysis
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, specifically in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a molecule's absolute configuration.
For this compound, the experimental ECD spectrum would be compared with the theoretically calculated spectrum for a known stereoisomer (e.g., the (2S,4S) configuration). A match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration. The presence of the benzyloxy group introduces a chromophore that is crucial for obtaining a measurable ECD signal.
| Stereoisomer | Predicted λmax (nm) | Predicted Δε | Experimental λmax (nm) | Experimental Δε |
| (2S,4S) | Data not available | Data not available | Data not available | Data not available |
| (2R,4R) | Data not available | Data not available | Data not available | Data not available |
| Note: Specific experimental data for this compound is not publicly available. The table illustrates the expected format of such data. |
Vibrational Circular Dichroism (VCD) Studies
Vibrational Circular Dichroism (VCD) is a powerful technique that extends the principles of circular dichroism to the infrared region of the spectrum. VCD measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. A key advantage of VCD is that all molecules, including those without a strong UV-Vis chromophore, exhibit VCD spectra.
The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer. The rich vibrational landscape of the molecule provides a detailed and sensitive probe of its stereochemistry.
X-ray Crystallography of Crystalline Derivatives for Definitive Structural Assignment
While the spectroscopic methods described above provide powerful evidence for stereochemical assignment, X-ray crystallography of a single crystal remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.
For this compound, which may be an oil or difficult to crystallize in its native form, the preparation of a crystalline derivative is often necessary. This can be achieved by reacting the hydroxyl group with a suitable carboxylic acid or other reagent to form a solid ester or urethane. The resulting crystalline derivative can then be subjected to single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering unequivocal proof of the relative and absolute stereochemistry.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Note: Specific experimental data for a crystalline derivative of this compound is not publicly available. The table illustrates the expected format of such crystallographic data. |
Mass Spectrometry Techniques for Confirmation of Molecular Structure and Purity
Mass spectrometry (MS) is a fundamental analytical technique for confirming the molecular weight and elemental composition of a compound, thereby verifying its molecular structure and assessing its purity. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound.
While standard MS techniques are not inherently sensitive to stereochemistry, they can be coupled with chiral chromatography (LC-MS) to separate stereoisomers prior to detection. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide valuable structural information that, in conjunction with other techniques, helps to confirm the identity of the compound.
| Ion | Calculated m/z | Measured m/z |
| [M+H]+ | Data not available | Data not available |
| [M+Na]+ | Data not available | Data not available |
| Note: Specific experimental data for this compound is not publicly available. The table illustrates the expected format of high-resolution mass spectrometry data. |
Mechanistic Insights and Computational Investigations Pertaining to 2s,4s 4 Benzyloxy Pentan 2 Ol
Theoretical Elucidation of Stereoselectivity in Synthetic Pathways
The synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol inherently involves the creation of two stereocenters. The diastereoselectivity of synthetic routes leading to this compound can be rationalized and predicted through computational modeling. Key strategies for obtaining the desired (2S,4S) stereochemistry often rely on substrate control or catalyst-controlled reactions.
One common approach to synthesizing 1,3-diols is the stereoselective reduction of a β-hydroxy ketone. In the context of this compound, this would involve the reduction of (4S)-4-(benzyloxy)pentan-2-one. The stereochemical outcome of such a reduction can be predicted using models like the Felkin-Anh or Cram-chelation models, which can be further refined by quantum mechanical calculations. For instance, chelation-controlled reduction using a reagent like zinc borohydride (B1222165) would likely favor the syn diastereomer, this compound. Computational modeling can determine the relative energies of the chelated and non-chelated transition states, providing a quantitative prediction of the diastereomeric ratio.
Alternatively, asymmetric aldol (B89426) reactions can be employed to construct the carbon skeleton with the desired stereochemistry. acs.org The use of chiral auxiliaries or chiral catalysts in the aldol reaction between acetaldehyde (B116499) and a protected derivative of 3-(benzyloxy)propanal (B121202) can lead to the enantioselective formation of the desired stereoisomers. acs.org Density Functional Theory (DFT) calculations can be used to model the transition states of these reactions, elucidating the role of the catalyst and substrate in dictating the stereochemical outcome. researchgate.net For example, in a Pd/Cu co-catalyzed asymmetric benzylic substitution, DFT calculations have been used to show that the stereochemistry is determined by the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. researchgate.net
Conformational Analysis and Energy Landscape Studies via Molecular Mechanics and Dynamics
The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations can provide a detailed picture of the molecule's preferred shapes and the energy barriers between them.
The 1,3-diol core of the molecule can adopt various conformations, with the relative orientation of the hydroxyl and benzyloxy groups being of particular importance. Intramolecular hydrogen bonding between the C2-hydroxyl group and the C4-benzyloxy group's oxygen atom can significantly influence the conformational landscape. MM calculations can be used to identify low-energy conformers and estimate their relative populations. For example, a chair-like conformation with the large benzyl (B1604629) group in an equatorial-like position would be expected to be energetically favorable. upenn.edu
Molecular dynamics simulations can further explore the conformational space by simulating the molecule's movement over time at a given temperature. epstem.net These simulations can reveal the dynamic interplay of steric and electronic effects, including the formation and breaking of intramolecular hydrogen bonds, and provide insights into the molecule's behavior in solution.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and reactivity of this compound. epstem.netepstem.netresearchgate.net These calculations can provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), atomic charges, and electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. epstem.netepstem.net For this compound, the HOMO is likely to be localized on the oxygen atoms of the hydroxyl and benzyloxy groups, making them susceptible to electrophilic attack. The LUMO, conversely, would be associated with antibonding orbitals, indicating sites for nucleophilic attack.
Calculations of Mulliken atomic charges can reveal the charge distribution within the molecule, highlighting electron-rich and electron-poor regions. researchgate.net This information is valuable for predicting the sites of reaction with various reagents. The electrostatic potential map provides a visual representation of the charge distribution, further aiding in the prediction of intermolecular interactions.
Reaction Mechanism Elucidation for Transformations Involving this compound
Computational methods are instrumental in elucidating the detailed mechanisms of reactions involving this compound. This includes modeling the transition states and intermediates to determine the reaction pathways and activation energies.
A common transformation for this molecule is the protection or deprotection of the hydroxyl and benzyloxy groups. For instance, the cleavage of the benzyl ether to yield the corresponding diol is often achieved through catalytic hydrogenation. organic-chemistry.org DFT calculations can be used to model the adsorption of the molecule onto the catalyst surface and the subsequent steps of the hydrogenolysis reaction.
Another important reaction is oxidation. The oxidation of the secondary alcohol at the C2 position to a ketone can be studied computationally. For example, the mechanism of oxidation of pentan-2-ol with chromic acid has been a subject of interest. chegg.com Theoretical studies on the decomposition and isomerization reactions of pentan-2-ol radicals have been performed to understand its oxidation behavior. univ-orleans.fruniv-orleans.fr These studies can be extended to the more complex this compound to understand how the benzyloxy group influences the reaction mechanism.
Dehydration reactions of this compound, typically acid-catalyzed, can lead to the formation of various alkenes. youtube.com Computational modeling can help to predict the regioselectivity and stereoselectivity of these elimination reactions by comparing the energies of the different possible transition states leading to various products.
Prediction of Spectroscopic Properties through Computational Methods
Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, which is invaluable for its characterization.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.netepstem.net By comparing the calculated spectra with experimental data, the structure and conformation of the molecule can be confirmed.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. epstem.netepstem.net This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the O-H stretch of the alcohol and the C-O-C stretch of the benzyl ether.
Chiroptical Spectroscopy: As a chiral molecule, this compound exhibits optical activity. Computational methods can be used to predict its specific rotation as well as its Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. mdpi.com These techniques are particularly powerful for determining the absolute configuration of chiral molecules.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of different fragment ions, the observed fragmentation pattern in the mass spectrum can be rationalized.
Emerging Research Directions and Future Prospects for 2s,4s 4 Benzyloxy Pentan 2 Ol
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral molecules like (2S,4S)-4-(benzyloxy)pentan-2-ol. snu.ac.kr A significant focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. snu.ac.kr
One promising approach is the use of biocatalysts, such as enzymes, which can facilitate highly selective reactions under mild conditions. rsc.org For instance, enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture, offering a greener alternative to traditional chiral chromatography. nih.govresearchgate.net Research is ongoing to discover and engineer enzymes with enhanced activity and stability for the resolution of protected diols. researchgate.net
Furthermore, the development of catalytic asymmetric reductions of the corresponding ketone precursor represents a more atom-economical approach to obtaining the desired stereoisomer directly. nih.gov The use of non-toxic and renewable solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), is also being explored to replace more hazardous organic solvents. acs.org The U.S. Environmental Protection Agency has noted DMSO as a non-toxic solvent. acs.org
Table 1: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|
| Classical Resolution | Well-established | Generates at least 50% waste (undesired enantiomer) | Low atom economy |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild conditions | Limited by enzyme availability and stability | Green, uses biocatalysts |
| Asymmetric Synthesis | High theoretical yield of the desired enantiomer | Often requires expensive and toxic metal catalysts | Can be designed to be more atom-economical |
| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic catalysis | Can be complex to optimize | High potential for sustainability |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. mdpi.comresearchgate.net The integration of the synthesis of this compound into flow chemistry platforms is a key area of future development. mdpi.com
This technology allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. researchgate.net Furthermore, the small reactor volumes used in flow chemistry minimize the risks associated with handling hazardous reagents. researchgate.net Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can further accelerate the discovery and optimization of synthetic routes. nih.gov The development of robust and efficient flow processes for the synthesis and subsequent reactions of this compound will be crucial for its large-scale production and application in industrial settings. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The quest for more efficient and selective catalysts is a constant driving force in asymmetric synthesis. frontiersin.org For the synthesis of this compound, research is focused on developing novel catalytic systems that can achieve high stereoselectivity and turnover numbers.
This includes the design of new chiral ligands for metal-catalyzed reactions, such as those based on ferrocene (B1249389) or BINOL derivatives. nih.govgoogle.com Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis and offers a metal-free alternative. acs.org For example, proline and its derivatives have been successfully used to catalyze asymmetric aldol (B89426) reactions, a key step in the synthesis of 1,3-diols. youtube.com The development of bifunctional catalysts, which possess both a Lewis acid and a Brønsted base moiety, is another promising avenue for enhancing catalytic activity and selectivity. frontiersin.org
Expansion of Synthetic Utility towards Undiscovered Complex Molecular Architectures
This compound is a versatile chiral building block, and its synthetic utility is continuously being expanded. acs.org Researchers are exploring its application in the synthesis of novel and complex molecular architectures with potential biological activity. acs.org
Its diol functionality allows for a wide range of chemical transformations, including the formation of ethers, esters, and cyclic structures like dioxolanes and dioxanes. nih.govorganic-chemistry.org The stereocenters present in the molecule provide a scaffold for the construction of stereochemically rich and diverse compound libraries for drug discovery. nih.gov The development of new synthetic methodologies that utilize this compound as a starting material will open up new avenues for the creation of previously inaccessible molecules.
Synergistic Approaches Combining Biocatalysis and Chemocatalysis
The combination of biocatalysis and chemocatalysis in a single synthetic sequence, known as chemoenzymatic synthesis, offers a powerful strategy for the efficient and stereoselective synthesis of chiral molecules. nih.govresearchgate.net This synergistic approach can overcome the limitations of each individual method. nih.gov
Advanced In Silico Design for New Derivatives and Applications
Computational modeling and in silico design are becoming increasingly important tools in modern chemical research. nih.gov These methods can be used to predict the properties and reactivity of molecules, and to design new catalysts and synthetic routes. nih.govnih.gov
In the context of this compound, molecular modeling can be used to:
Design new derivatives: By modifying the structure of the molecule in silico, researchers can predict which derivatives are likely to have desirable properties for specific applications.
Predict reaction outcomes: Computational methods can be used to model reaction mechanisms and predict the stereoselectivity of a given catalyst. nih.gov This can help to guide the selection of the optimal catalyst for a particular transformation. cam.ac.uk
Identify new applications: By screening virtual libraries of compounds against biological targets, researchers can identify potential new applications for derivatives of this compound in areas such as drug discovery.
The integration of in silico design with experimental work will be crucial for accelerating the pace of innovation in the field of chiral synthesis.
Q & A
Q. How can computational modeling predict the compound’s behavior in enzyme-binding pockets for drug design?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450). Validate with molecular dynamics simulations (GROMACS) to assess binding stability and hydrogen-bond interactions with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
